In Vivo Tumor Growth Inhibition: isoCA-4-Based Selenium Derivative (11ab) Outperforms Both isoCA-4P and CA-4P in Xenograft Models
In a direct head-to-head in vivo comparison using xenograft mouse models, the phosphate salt of a selenium-containing isoCA-4 derivative (11ab) achieved superior tumor growth inhibition compared to both the isoCA-4 phosphate prodrug (isoCA-4P) and the CA-4 phosphate prodrug (CA-4P) [1]. This study represents a direct comparator-based evidence tier, as all three phosphate prodrugs were evaluated under identical experimental conditions, allowing for unambiguous efficacy ranking.
| Evidence Dimension | Tumor growth inhibition rate in xenograft mouse models |
|---|---|
| Target Compound Data | 11ab (selenium-containing isoCA-4 phosphate salt): 72.9% tumor growth inhibition |
| Comparator Or Baseline | isoCA-4P: 52.2%; CA-4P (fosbretabulin): 47.6% |
| Quantified Difference | 11ab achieved 20.7 percentage points higher inhibition than isoCA-4P, and 25.3 percentage points higher than CA-4P; relative to CA-4P, this represents a 1.53-fold improvement in tumor growth inhibition |
| Conditions | Xenograft mouse models; compound administered as phosphate salt prodrug; evaluation conducted without apparent toxicity |
Why This Matters
This direct in vivo comparison demonstrates that isoCA-4-derived constructs can achieve significantly higher antitumor efficacy than the clinically advanced CA-4P prodrug, providing a quantifiable basis for selecting isoCA-4-based development candidates over CA-4P-based alternatives in preclinical oncology programs.
- [1] Pang Y, An B, Lou L, Zhang J, Yan J, Huang L, Li X, Yin S. Design, Synthesis, and Biological Evaluation of Novel Selenium-Containing Isocombretastatins and Phenstatins as Antitumor Agents. J Med Chem. 2017;60(17):7300-7314. View Source
